2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

Description

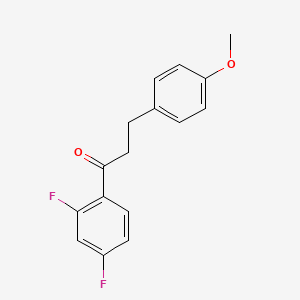

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone is a halogenated propiophenone derivative characterized by fluorine substituents at the 2' and 4' positions of the benzene ring and a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₁₆H₁₃F₂O₂, with a molecular weight of 290.27 g/mol .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYHKXUVAQCMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644296 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-37-9 | |

| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and an organoboron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This reaction is employed to form carbon-carbon bonds, making it a crucial step in synthesizing various pharmaceuticals and agrochemicals.

Biological Studies

The compound has been investigated for its biological activities, including:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which could be beneficial in drug development targeting metabolic pathways.

- Receptor Binding Studies : Its interaction with certain receptors has been explored, suggesting potential therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being researched for:

- Therapeutic Properties : It is being evaluated for its efficacy in treating various conditions due to its ability to modulate enzyme and receptor activity.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate in Suzuki-Miyaura coupling reactions for pharmaceuticals and agrochemicals |

| Biological Studies | Enzyme inhibition; receptor binding studies |

| Medicinal Chemistry | Investigated for therapeutic properties and potential drug development |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Receptor Interaction

Research focused on the binding affinity of this compound to various receptors. The findings demonstrated that the compound could selectively bind to certain receptors, which may lead to the development of new therapeutic agents for conditions such as pain management and neurological disorders.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs include halogenated and methoxy-substituted propiophenones. Key structural differences lie in substituent positions and functional groups:

Key Observations :

- Fluorine vs.

- Methoxy vs. Dioxane : The methoxy group in the target compound donates electrons via resonance, while the dioxane moiety in analogs (e.g., C₁₃H₁₄F₂O₃) introduces conformational rigidity .

Physicochemical Properties

Limited data are available for the target compound, but comparisons with analogs highlight trends:

Key Observations :

- Fluorinated compounds often exhibit lower melting points than chlorinated analogs due to weaker intermolecular forces.

- Methoxy groups may improve solubility in polar aprotic solvents .

Biological Activity

Introduction

2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, also known by its chemical formula CHFO, is an organic compound classified under the propiophenone derivatives. This compound features a unique structure that includes two fluorine substituents and a methoxy group, which significantly influence its biological activity and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound's specific substitutions enhance its lipophilicity and may affect its interaction with biological targets, including enzymes and receptors. The presence of fluorine atoms is known to increase metabolic stability and binding affinity in drug design.

The biological activity of this compound primarily involves its interactions with neurotransmitter systems. Notably, compounds with similar structures have been studied for their potential as inhibitors of monoamine uptake, which is crucial in the treatment of depression and other mood disorders.

- Monoamine Uptake Inhibition : Research indicates that compounds related to this compound may inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE), similar to the mechanisms observed in established antidepressants like bupropion .

- Cholinergic Receptor Interaction : This compound may also act as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive functions and nicotine addiction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

- Cytotoxicity Assays : The compound was tested for cytotoxic effects on SH-SY5Y neuroblastoma cells, showing concentration-dependent cytotoxicity that correlates with its lipophilicity and structural characteristics .

- Neurotransmitter Uptake : Similar compounds have shown IC values in the micromolar range for inhibiting DA and NE uptake, indicating potential therapeutic applications in mood disorders .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the behavioral effects of this compound:

- Behavioral Tests : In models assessing depression-like behaviors (e.g., forced swim test), compounds structurally related to this compound demonstrated efficacy comparable to established antidepressants, suggesting a potential role in treating depression .

Case Studies

- Antidepressant Efficacy : A study highlighted the potential of structurally similar compounds to enhance serotonin levels through monoamine oxidase inhibition, thereby providing a dual mechanism for antidepressant action .

- Nicotine Addiction : Research has shown that derivatives can mitigate nicotine-induced behaviors in rodents, suggesting their utility in smoking cessation therapies .

Applications

Given its biological activity, this compound holds promise in various therapeutic areas:

- Psychiatric Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for further development in treating depression and anxiety disorders.

- Addiction Therapies : The antagonistic effects on nAChRs suggest potential applications in managing nicotine addiction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.